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molecular formula C13H17NO4S B169982 Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate CAS No. 116119-00-7

Diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate

Cat. No. B169982
M. Wt: 283.35 g/mol
InChI Key: RSHJDGWVQSUSTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268814B2

Procedure details

A solution of diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1.76 mmol) in 3.5 N potassium hydroxide solution (3 ml) was heated under reflux for 3 hours. The course of the reaction was monitored by thin layer chromatography. The reaction mixture was then cooled to 0° C. and acidified with concentrated hydrochloric acid. The solid which had precipitated was filtered out and dried. The desired product was obtained in a yield of 30%.
Quantity
1.76 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH2:8][CH2:7][N:6](C(OCC)=O)[CH2:5][C:4]=2[CH:3]=[C:2]1[C:15]([O:17]CC)=[O:16].[ClH:20]>[OH-].[K+]>[ClH:20].[S:1]1[C:9]2[CH2:8][CH2:7][NH:6][CH2:5][C:4]=2[CH:3]=[C:2]1[C:15]([OH:17])=[O:16] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.76 mmol
Type
reactant
Smiles
S1C(=CC=2CN(CCC21)C(=O)OCC)C(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid which had precipitated
FILTRATION
Type
FILTRATION
Details
was filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C(=CC=2CNCCC21)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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